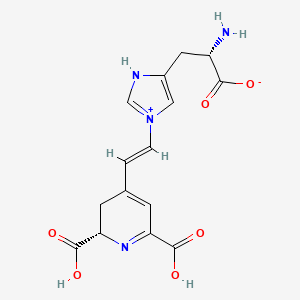

Muscaaurin VII

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

81943-08-0 |

|---|---|

Molecular Formula |

C15H16N4O6 |

Molecular Weight |

348.31 g/mol |

IUPAC Name |

(2S)-2-amino-3-[3-[(E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4-yl]ethenyl]-1H-imidazol-3-ium-5-yl]propanoate |

InChI |

InChI=1S/C15H16N4O6/c16-10(13(20)21)5-9-6-19(7-17-9)2-1-8-3-11(14(22)23)18-12(4-8)15(24)25/h1-3,6-7,10,12H,4-5,16H2,(H3,20,21,22,23,24,25)/b2-1+/t10-,12-/m0/s1 |

InChI Key |

OROLDOQHKPWCGQ-INISDOFMSA-N |

SMILES |

C1C(N=C(C=C1C=C[N+]2=CNC(=C2)CC(C(=O)[O-])N)C(=O)O)C(=O)O |

Isomeric SMILES |

C1[C@H](N=C(C=C1/C=C/[N+]2=CNC(=C2)C[C@@H](C(=O)[O-])N)C(=O)O)C(=O)O |

Canonical SMILES |

C1C(N=C(C=C1C=C[N+]2=CNC(=C2)CC(C(=O)[O-])N)C(=O)O)C(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biodiversity Distribution

Chemosystematic and Phylogenetic Implications of Muscaaurin VII Distribution

The distribution of this compound, a yellow-orange betaxanthin pigment, across different biological kingdoms holds significant implications for both chemosystematics and phylogenetics. wikipedia.orgscispace.com As a member of the betalain family of pigments, its occurrence is restricted to specific, evolutionarily distinct lineages, making it a valuable chemical marker. nih.govmdpi.com Betalains (B12646263) are notably found in most families of the plant order Caryophyllales and, remarkably, in some higher fungi, particularly within the genera Amanita and Hygrocybe. mdpi.comnih.govoup.com

From a chemosystematic perspective, the presence of betalains, including this compound, is a defining characteristic. Within the plant kingdom, betalains and anthocyanins are mutually exclusive, meaning they have never been found together in the same plant. nih.govresearchgate.net This clear demarcation establishes the production of betalains as a key taxonomic trait for the Caryophyllales, distinguishing them from the vast majority of other plants that use anthocyanins for pigmentation. mdpi.comresearchgate.net The detection of this compound in species like the cactus pear (Opuntia ficus-indica) and Ullucus tuberosus reinforces their placement within this order. nih.govnih.govresearchgate.net

The discovery of this compound and other betalains in fungi such as Amanita muscaria (fly agaric) and Amanita caesarea presents a fascinating phylogenetic puzzle. agriculturejournals.czneocities.org Fungi and plants belong to entirely different evolutionary lineages, and the shared, but highly restricted, presence of this complex metabolic pathway raises questions about its origin. Two primary hypotheses are considered:

Convergent Evolution: The biosynthetic pathway for betalains may have evolved independently in both Caryophyllales and the respective fungal genera. This would represent a striking example of convergent evolution, where unrelated organisms independently develop similar traits to fulfill similar functions, although the precise function of betalains in fungi is not yet fully understood. wikipedia.orgnih.gov

Horizontal Gene Transfer: Another possibility is that the genetic instructions for producing betalains were transferred from one kingdom to another. While less common on this scale, horizontal gene transfer between distinct evolutionary domains is a known phenomenon.

The specific nature of this compound, being a conjugate of betalamic acid and the amino acid histidine, further refines its role as a marker. scispace.comresearchgate.netinstitutoesfera.org Its co-occurrence with other betaxanthins derived from different amino acids in species like Amanita muscaria provides a complex pigment profile that can be used for detailed chemotaxonomic analysis. scispace.comresearchgate.net For instance, the profile of muscaaurins (I-VII) and other betalains can vary between different fungal species, offering potential markers for species-level identification. agriculturejournals.czscielo.br

Biosynthesis and Enzymatic Pathways of Muscaaurin Vii

Precursors and Early Steps in Betalain Biosynthesis

The journey to Muscaaurin VII begins with fundamental molecules derived from primary metabolic pathways, which are then channeled into the specialized route of betalain synthesis.

Tyrosine as a Primary Precursor in the Shikimate Pathway

The biosynthesis of all betalains (B12646263), including this compound, originates from the aromatic amino acid L-tyrosine. cabidigitallibrary.orgresearchgate.net Tyrosine is synthesized via the shikimate pathway, a crucial metabolic route in plants and microorganisms for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). annualreviews.orgresearchgate.net This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate, which is the branch-point intermediate for the synthesis of these aromatic amino acids. annualreviews.org The availability of tyrosine can be a limiting factor for betalain production, and studies have shown that supplementing with exogenous L-tyrosine can enhance the production of these pigments in plant cell cultures. cabidigitallibrary.orgresearchgate.net

The initial and pivotal step in the betalain biosynthetic pathway is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). biorxiv.orgkyoto-u.ac.jpnih.gov This reaction is a critical control point and is catalyzed by cytochrome P450 enzymes. kyoto-u.ac.jpnih.govnih.gov

Formation of Betalamic Acid: Key Intermediate in Betaxanthin Biogenesis

Once L-DOPA is formed, the pathway bifurcates, leading to the two structural components of betalains. L-DOPA can be oxidized to form cyclo-DOPA, the precursor to the red-violet betacyanins, or it can undergo ring opening to form betalamic acid, the chromophore common to all betalains. biorxiv.orgnih.govresearchgate.net

The formation of betalamic acid is a crucial step in the biosynthesis of all betaxanthins, including this compound. asm.org This process is initiated by the enzyme DOPA-4,5-dioxygenase (DODA), which catalyzes the cleavage of the aromatic ring of L-DOPA between carbons 4 and 5. biorxiv.orgasm.org This enzymatic cleavage results in the formation of an unstable intermediate, 4,5-seco-DOPA. igem.org This intermediate then undergoes a spontaneous intramolecular condensation, a Schiff base formation, to yield betalamic acid. asm.orgigem.org Betalamic acid is the aldehyde-containing chromophore that will ultimately condense with an amino acid or amine to form a specific betaxanthin. researchgate.netnih.gov

Enzymatic Mechanisms for this compound Formation

The final steps in the formation of this compound involve the specific condensation of betalamic acid with the amino acid histidine and potential subsequent modifications.

Condensation with Histidine: Specificity and Stereochemistry

This compound is formed by the condensation of betalamic acid with the amino acid L-histidine. ijpsr.com Research suggests that the condensation of betalamic acid with amino acids to form betaxanthins is a spontaneous, non-enzymatic reaction. nih.govnih.gov This spontaneous reaction, an aldimine formation, occurs between the aldehyde group of betalamic acid and the primary or secondary amino group of an amino acid or amine. nih.govacademicjournals.org Feeding experiments with various amino acids in betalain-producing plant cultures have shown a lack of specificity, with the formation of the corresponding betaxanthins for each amino acid supplied. nih.govnih.gov This suggests that the availability of the specific amino acid, in this case, histidine, in the cellular compartment where betalamic acid is synthesized is the determining factor for the type of betaxanthin produced. The reaction does not appear to be stereoselective, as both S- and R-forms of amino acids can react with betalamic acid. nih.govnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP76AD family)

Cytochrome P450 enzymes, particularly those from the CYP76AD family, play a critical role in the early stages of betalain biosynthesis. kyoto-u.ac.jpnih.govresearchgate.net These enzymes are responsible for the initial hydroxylation of tyrosine to L-DOPA. biorxiv.orgnih.govnih.gov Some members of this family, like CYP76AD1, exhibit bifunctional activity, catalyzing both the hydroxylation of tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to cyclo-DOPA, a key step in betacyanin (red pigment) formation. kyoto-u.ac.jpnih.gov Other members of the CYP76AD family, such as CYP76AD5 and CYP76AD6, primarily exhibit tyrosine hydroxylase activity, leading to the production of L-DOPA which can then be converted to betalamic acid for betaxanthin synthesis. nih.govnih.gov The differential expression and activity of these enzymes can, therefore, influence the ratio of betacyanins to betaxanthins in a given tissue. nih.gov For the biosynthesis of this compound, the crucial role of these enzymes lies in providing the necessary precursor, L-DOPA, for betalamic acid formation.

Glucosyltransferase and Acyltransferase Activities in Derivative Formation

While the core structure of this compound is the condensation product of betalamic acid and histidine, further structural diversity in betalains is often achieved through glycosylation and acylation. igem.org Glucosyltransferases are enzymes that catalyze the transfer of a glucose molecule from a donor, such as UDP-glucose, to an acceptor molecule. In betalain biosynthesis, they are known to glucosylate betacyanins. academicjournals.org Similarly, acyltransferases can attach acyl groups to the pigment structure. While specific glucosyltransferase and acyltransferase activities directly on this compound have not been extensively documented, the general mechanisms for betalain derivatization suggest that such modifications are possible and could lead to the formation of various this compound derivatives. These modifications can alter the pigment's stability, solubility, and color.

Molecular and Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound, a yellow betaxanthin pigment, is a complex biological process governed by a series of enzymatic reactions and tightly regulated at the genetic level. This process is a branch of the broader betalain synthesis pathway found in certain plants of the order Caryophyllales and some higher fungi. academicjournals.orgnih.gov The production of the pigment is contingent on the expression of specific genes and the activity of their corresponding enzymes, which are themselves subject to intricate regulatory networks.

Gene Expression and Regulation of Key Biosynthetic Enzymes

The formation of this compound begins with the amino acid L-tyrosine and proceeds through several key enzymatic steps to produce the universal betalain precursor, betalamic acid. frontiersin.org The subsequent condensation of betalamic acid with the amino acid L-histidine yields this compound. ijpsr.comresearchgate.net While this final condensation step is largely considered to be a spontaneous, non-enzymatic reaction, the production of its precursors is enzymatically controlled and thus genetically regulated. academicjournals.orgnih.gov

The core enzymatic steps leading to betalamic acid are:

Hydroxylation of L-tyrosine: L-tyrosine is hydroxylated to form L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction can be catalyzed by a tyrosinase or a specific cytochrome P450 enzyme, CYP76AD1. nih.govfrontiersin.org

Cleavage of L-DOPA: The aromatic ring of L-DOPA is cleaved by a DOPA 4,5-dioxygenase (DOD) to form 4,5-seco-DOPA. frontiersin.org

Spontaneous Cyclization: 4,5-seco-DOPA then undergoes spontaneous intramolecular condensation (Schiff base formation) to yield the chromophore betalamic acid. nih.gov

The regulation of this pathway occurs primarily at the transcriptional level, where the expression of genes encoding these key enzymes is controlled. mdpi.com Transcription factors (TFs)—proteins that bind to specific DNA sequences to control the rate of transcription—are critical in modulating the output of the pathway. nih.gov In the context of secondary metabolite biosynthesis, including betalains, several families of TFs are known to play significant roles, such as MYB, bHLH, and WRKY. mdpi.com These TFs can integrate developmental and environmental signals to activate or repress the expression of biosynthetic genes like DOD and CYP76AD1, thereby controlling the amount of betalamic acid available for this compound synthesis. mdpi.commdpi.com For instance, the expression of these genes is often tissue-specific, leading to the accumulation of pigments in flowers and fruits but not in leaves. frontiersin.orgfrontiersin.org

Table 1: Key Enzymes in the Biosynthesis of Betalain Precursors

| Enzyme | Abbreviation | Function | Gene Family/Type | Reference |

|---|---|---|---|---|

| Tyrosinase / Cytochrome P450 | CYP76AD1 | Catalyzes the hydroxylation of L-tyrosine to L-DOPA. | Cytochrome P450 / Polyphenol Oxidase | nih.govfrontiersin.org |

| DOPA 4,5-dioxygenase | DOD | Catalyzes the extradiol ring cleavage of L-DOPA to form 4,5-seco-DOPA. | Dioxygenase | frontiersin.org |

| Betanidin Glucosyltransferase | BGT | In betacyanin pathways, glycosylates betanidin. While not directly in this compound synthesis, it is a key regulatory point in the overall betalain pathway. | Glucosyltransferase | academicjournals.org |

Comparative Biosynthetic Pathways of Other Betaxanthins and Betacyanins

All betalain pigments, whether they are the yellow-orange betaxanthins or the red-violet betacyanins, share a common biosynthetic origin up to the formation of their chromophore, betalamic acid. nih.gov The divergence into these two distinct classes of pigments occurs at a critical branching point following the synthesis of this key intermediate.

The common pathway begins with L-tyrosine, which is converted to L-DOPA and subsequently to betalamic acid via the action of enzymes like CYP76AD1 and DOPA dioxygenase. nih.govfrontiersin.org From here, the pathway splits:

Betacyanin Biosynthesis: To form betacyanins, betalamic acid condenses with cyclo-DOPA (a cyclized derivative of L-DOPA). academicjournals.org This condensation results in the formation of the basic betacyanin structure, betanidin. academicjournals.org Betanidin can then be further modified, most commonly by glycosylation (e.g., the addition of a glucose molecule by a glucosyltransferase) to form more stable compounds like betanin, the well-known red pigment from beetroot. academicjournals.orgfrontiersin.org

Betaxanthin Biosynthesis: To form betaxanthins, betalamic acid condenses not with cyclo-DOPA, but with a variety of primary or secondary amines and amino acids. nih.govnih.gov This reaction is generally spontaneous and does not require an enzyme. academicjournals.org The specific amino acid or amine used determines the final betaxanthin produced. For This compound , the condensing partner is L-histidine. ijpsr.comresearchgate.net For other common betaxanthins, different amino acids are utilized, such as proline for indicaxanthin (B1234583) or glutamine for vulgaxanthin I. ijpsr.com

This fundamental difference in the condensing partner is solely responsible for the vast structural diversity and the color difference between the two betalain classes. The betacyanin structure has an extended conjugation system due to the presence of the cyclo-DOPA moiety, which shifts its light absorption maximum to longer wavelengths (appearing red-violet), whereas betaxanthins absorb at shorter wavelengths (appearing yellow-orange). nih.gov

Table 3: Comparison of Betacyanin and Betaxanthin Biosynthesis

| Feature | Betacyanins | Betaxanthins (e.g., this compound) | Reference |

|---|---|---|---|

| Common Precursor | Betalamic Acid | nih.gov | |

| Key Condensing Partner | cyclo-DOPA | Amino Acids or Amines (L-Histidine for this compound) | academicjournals.orgijpsr.com |

| Example Compound | Betanidin, Betanin | This compound, Indicaxanthin, Vulgaxanthin I | academicjournals.orgijpsr.com |

| Final Color | Red-Violet | Yellow-Orange | nih.gov |

| Final Condensation Step | Spontaneous | Spontaneous | academicjournals.orgnih.gov |

Metabolic Flux Analysis in this compound Producing Organisms

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of all intracellular metabolic reactions within a network. osti.govethz.ch By tracking the flow of atoms from a labeled substrate (commonly a ¹³C-labeled carbon source like glucose) through the metabolic pathways, MFA provides a detailed snapshot of cellular metabolism in action. nih.gov This allows researchers to understand how cells allocate resources to various processes, including growth, energy production, and the synthesis of secondary metabolites. creative-proteomics.com

In the context of this compound biosynthesis, MFA could provide critical quantitative data that is unattainable through transcriptomics or proteomics alone. While genetic and proteomic data reveal which enzymes are present, MFA quantifies how active the entire pathway is and how it competes with other metabolic pathways for precursors. ethz.ch

Potential applications of MFA for studying this compound include:

Quantifying Precursor Supply: MFA can precisely measure the flux of carbon from central metabolism (e.g., glycolysis and the pentose (B10789219) phosphate (B84403) pathway) into the shikimate pathway for the production of L-tyrosine, and subsequently into the L-histidine biosynthesis pathway. osti.gov This would reveal the maximum theoretical production rate of this compound.

Identifying Metabolic Bottlenecks: By comparing the metabolic fluxes in a wild-type organism with a genetically engineered strain designed for higher yield, MFA can pinpoint rate-limiting steps. nih.gov For example, it could reveal if the supply of L-tyrosine, L-histidine, or cofactors is the primary bottleneck limiting this compound production.

Guiding Metabolic Engineering: The quantitative output from MFA provides a rational basis for metabolic engineering strategies. creative-proteomics.com If MFA shows a limited flux towards L-histidine, for example, then engineering efforts can be focused on upregulating the genes in the histidine biosynthesis pathway.

While MFA is a well-established tool for optimizing the production of biofuels and other chemicals in microorganisms like E. coli and Saccharomyces cerevisiae, its application specifically to this compound or other betalain-producing organisms is not yet extensively documented in the literature. nih.gov However, the principles are directly transferable and represent a promising future direction for understanding and enhancing the production of this and other valuable plant and fungal secondary metabolites.

Structural Elucidation Methodologies in Academic Research

Advanced Spectroscopic Techniques for Muscaaurin VII Structural Determination

Modern spectroscopic tools are indispensable for the structural elucidation of complex organic molecules. wikipedia.org For a compound such as this compound, which possesses multiple functional groups, chiral centers, and a unique heterocyclic system, these advanced techniques provide the necessary resolution and information to unambiguously define its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for the structural analysis of organic compounds in solution. leibniz-fmp.de It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. numberanalytics.com For a complex molecule like this compound, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are required to assemble its complete structural and stereochemical profile.

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, represent the initial step in structural analysis. ulethbridge.ca The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings through chemical shifts (δ), while the splitting patterns (multiplicity) provide information about neighboring protons (spin-spin coupling). libretexts.orgresearchgate.net The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

For this compound, the ¹H spectrum would be expected to show distinct signals for the protons on the dihydropyridine (B1217469) ring, the imidazole (B134444) ring, the ethenyl bridge, and the alaninyl side chain. The ¹³C spectrum would complement this by showing resonances for all 15 carbon atoms, including the quaternary carbons of the imidazole and dihydropyridine rings and the two carboxyl groups, which are not observable in ¹H NMR. nih.gov

Table 1: Expected ¹H and ¹³C NMR Data for the Core Structure of this compound This table presents hypothetical, representative data based on the known structure of this compound and general NMR principles. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Alaninyl α-CH | ~4.0 | ~55 |

| Alaninyl β-CH₂ | ~3.5 | ~30 |

| Imidazole H | ~7.0-8.5 | ~115-140 |

| Ethenyl CH=CH | ~6.5-7.5 | ~120-135 |

| Dihydropyridine CH | ~4.5-5.5 | ~40-60 |

| Dihydropyridine CH₂ | ~2.5-3.5 | ~25-40 |

| Carboxyl C=O | N/A | ~170-180 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Spatial and Through-Bond Correlations

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle, especially for complex structures where 1D spectra can be crowded and difficult to interpret. ulethbridge.camnstate.edu These experiments distribute signals across two frequency axes, revealing correlations between nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of spin systems. For this compound, COSY would be used to establish the connectivity within the alaninyl side chain (-CH-CH₂-) and to map out the proton network within the dihydropyridine ring. cam.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached heteronuclei, most commonly ¹³C. wikipedia.org Each cross-peak represents a C-H bond, providing an unambiguous assignment of which proton signal corresponds to which carbon signal. This is fundamental for building the carbon framework of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the entire molecular structure by identifying longer-range correlations between protons and carbons (typically over 2-3 bonds). ipb.pt It is particularly useful for identifying connections across quaternary carbons (which have no attached protons) and heteroatoms. In the context of this compound, HMBC would be essential to connect the alaninyl side chain to the imidazole ring, the imidazole ring to the ethenyl linker, and the ethenyl linker to the dihydropyridine ring. nptel.ac.in

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wordpress.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. wordpress.com This technique is critical for determining the relative stereochemistry and conformation of the molecule.

Table 2: Application of 2D NMR Experiments for this compound

| Experiment | Purpose | Information Gained for this compound |

| COSY | Identifies ¹H-¹H spin-spin couplings | Establishes proton connectivity within the alaninyl and dihydropyridine fragments. |

| HSQC | Correlates protons to directly attached carbons | Assigns each proton to its corresponding carbon atom in the molecular skeleton. |

| HMBC | Identifies long-range (2-3 bond) ¹H-¹³C couplings | Connects the individual fragments (alaninyl, imidazole, ethenyl, dihydropyridine) and confirms the position of substituents on the rings. |

| NOESY | Identifies through-space ¹H-¹H correlations | Determines the (E)-configuration of the double bond and the relative stereochemistry of the chiral centers. |

Advanced NMR Experiments for Stereochemical Assignment

The definitive assignment of stereochemistry is a critical final step in structural elucidation. This compound possesses two chiral centers and one E/Z isomeric double bond, as indicated by its IUPAC name: (2S)-2-amino-3-[3-[(E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4-yl]ethenyl]-1H-imidazol-3-ium-5-yl]propanoate. nih.gov

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and elemental formula of a compound, and its fragmentation patterns can offer valuable structural information. spherebio.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally fragile molecules like this compound, allowing them to be ionized directly from solution into the gas phase without significant decomposition. nih.govmdpi.com ESI-MS analysis is often coupled with liquid chromatography (LC) to analyze complex mixtures. researchgate.net

For this compound, with a molecular formula of C₁₅H₁₆N₄O₆, the calculated exact mass is 348.1070 Da. nih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org In positive-ion mode ESI-MS, the compound would be expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z of approximately 349.1143. Indeed, analysis of betaxanthins using RP-HPLC coupled with positive ion electrospray mass spectrometry has detected this compound with a protonated molecule at m/z 349. uj.edu.pl High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula C₁₅H₁₆N₄O₆ by measuring the mass with high precision, distinguishing it from other compounds with the same nominal mass. Further analysis using tandem mass spectrometry (MS/MS) would involve isolating the parent ion (e.g., m/z 349) and inducing fragmentation to produce smaller, characteristic ions that can help to confirm the connectivity of the structural subunits.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₆N₄O₆ | nih.govmetabolomicsworkbench.org |

| Exact Mass | 348.1070 Da | nih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org |

| Observed Ion [M+H]⁺ | m/z 349 | uj.edu.pl |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

UV-Visible Spectroscopy for Chromophore Characterization

Crystallographic Approaches for Definitive Structure Confirmation

Crystallographic techniques are considered the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry.

Single-crystal X-ray crystallography involves diffracting X-rays off a well-ordered, single crystal of a compound. rsc.org The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of each atom in three-dimensional space. nih.gov This provides definitive information on bond lengths, bond angles, and, crucially, the absolute configuration of all stereocenters.

To date, a published single-crystal X-ray structure for this compound has not been reported in scientific literature. Obtaining a high-quality single crystal suitable for this analysis can be a significant challenge for complex natural products. If such a crystal were obtained, this method would provide the ultimate confirmation of the structure elucidated by spectroscopic means.

Micro-Electron Diffraction (MicroED) is a more recent cryogenic electron microscopy (cryo-EM) technique that has emerged as a powerful alternative for structural determination when only very small, nanocrystalline samples are available. libretexts.orgbcm.edu The method uses an electron beam instead of X-rays, and because electrons interact much more strongly with matter, it can be used on crystals that are far too small for traditional X-ray diffraction. bcm.edu

As with X-ray crystallography, there are no published reports of MicroED being used to determine the structure of this compound. However, this technique represents a promising future avenue for obtaining a definitive crystal structure, should the compound prove difficult to crystallize into larger single crystals. It is particularly well-suited for scarce natural products that yield only microcrystalline powders.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Integration of Computational Chemistry for Structural Validation and Prediction

In modern natural product chemistry, the elucidation of complex molecular structures is rarely complete without the integration of computational methods. These in-silico techniques provide a powerful complement to experimental data, offering deeper insights into molecular geometry, stability, and spectroscopic properties. For a molecule like this compound, which possesses multiple stereocenters, a flexible backbone, and a complex electronic system, computational chemistry is indispensable for validating proposed structures and predicting their behavior. By simulating the molecule at a quantum-mechanical level, researchers can corroborate assignments from techniques like NMR and mass spectrometry, resolve ambiguities, and explore characteristics that are difficult or impossible to observe directly through experimentation.

Density Functional Theory (DFT) Calculations for Spectroscopic Data Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for medium-sized organic molecules like this compound. mdpi.com This quantum-chemical method is used to calculate the electronic structure of a molecule, which in turn allows for the prediction of various spectroscopic properties. escholarship.org In the context of structural elucidation, DFT is frequently employed to predict NMR chemical shifts, UV-visible absorption wavelengths, and vibrational frequencies (IR). mdpi.comescholarship.org

The process typically begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following optimization, specific calculations can be performed. For instance, Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption bands seen in a UV-visible spectrum. epfl.chrsc.org By comparing the TD-DFT predicted spectrum with the experimentally measured one, chemists can gain confidence that the proposed molecular structure is correct. Studies on related betalain pigments, such as betanin and miraxanthin V, have successfully used DFT functionals like B3LYP in conjunction with various basis sets to interpret transient absorption data and understand their photophysical properties. epfl.chrsc.org Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is a standard for predicting NMR chemical shifts. nih.gov This is particularly valuable for complex molecules where spectral overlap and ambiguous signals can complicate interpretation. The calculated shifts for a proposed structure can be correlated with the experimental NMR data, with a strong correlation supporting the structural assignment. mdpi.com

Below is a representative table illustrating how DFT-calculated data is compared with experimental spectroscopic data for a given compound.

| Spectroscopic Parameter | Experimental Value | DFT-Calculated Value (Functional/Basis Set) | Deviation |

|---|---|---|---|

| UV-vis λmax | 478 nm | 472 nm (B3LYP/6-31G(d)) | -6 nm |

| 13C NMR Shift (C-5) | 125.4 ppm | 126.1 ppm (GIAO-PBE0/6-311+G(2d,p)) | +0.7 ppm |

| 13C NMR Shift (C-11) | 148.2 ppm | 147.5 ppm (GIAO-PBE0/6-311+G(2d,p)) | -0.7 ppm |

| 1H NMR Shift (H-12) | 7.85 ppm | 7.91 ppm (GIAO-PBE0/6-311+G(2d,p)) | +0.06 ppm |

Molecular Modeling for Conformational Analysis

This compound is a flexible molecule with several rotatable single bonds, meaning it can exist in numerous different spatial arrangements, or conformations. rsc.org Conformational analysis aims to identify the most stable of these conformations, as they are the most likely to be observed experimentally. Molecular modeling encompasses a range of computational techniques used to build, visualize, and simulate molecular structures and their dynamics. ijcsrr.orgd-nb.info

For a molecule like this compound, conformational analysis typically begins with a search of the conformational space using methods like molecular mechanics (MM). These methods use classical physics-based force fields to rapidly calculate the potential energy of thousands of different conformations. mdpi.com This initial search identifies a set of low-energy candidate structures. These candidates can then be subjected to more accurate, but computationally intensive, geometry optimization using quantum mechanics methods like DFT. mdpi.com This hierarchical approach ensures a thorough exploration of the possible shapes the molecule can adopt.

The table below provides a simplified example of the output from a conformational analysis, showing different conformers and their calculated relative energies.

| Conformer ID | Key Dihedral Angle (e.g., C4-C5-N6-C7) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298K |

|---|---|---|---|

| Conf-1 | 178.5° | 0.00 | 75.1% |

| Conf-2 | -65.2° | 1.25 | 11.2% |

| Conf-3 | 70.1° | 1.40 | 8.9% |

| Conf-4 | -175.0° | 2.10 | 4.8% |

Investigation of Biological Activities and Mechanistic Studies Excluding Human Clinical Data

Antioxidant Capacities: In Vitro Research Methodologies

The antioxidant potential of betalains (B12646263), including betaxanthins like Muscaaurin VII, has been a subject of scientific inquiry. mdpi.comresearchgate.net Their capacity to neutralize free radicals is a key aspect of their biological interest. mdpi.com This activity is typically evaluated using various in vitro assays that measure the compound's ability to scavenge synthetic radicals or inhibit oxidation processes.

Free radical scavenging assays are standard methods for evaluating the antioxidant activity of compounds. hilarispublisher.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most common. cabidigitallibrary.orgnih.gov

The DPPH assay utilizes a stable organic nitrogen radical that is commercially available. sci-hub.se This radical has a deep purple color, and when it is neutralized by an antioxidant, the color fades to yellow, a change that can be measured spectrophotometrically at approximately 517 nm. cabidigitallibrary.org The DPPH assay is considered a simple, rapid, and reproducible method for screening the antioxidant capacity of both pure compounds and complex mixtures. hilarispublisher.com

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is intensely colored. hilarispublisher.com The antioxidant's ability to reduce this radical cation, causing a decolorization, is measured spectrophotometrically, typically around 734 nm. hilarispublisher.comjrespharm.com A key advantage of the ABTS assay is its solubility in both aqueous and organic media, allowing for the assessment of hydrophilic and lipophilic antioxidants. hilarispublisher.com The results of these assays are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of a compound to that of Trolox, a water-soluble vitamin E analog. hilarispublisher.commdpi.com

Table 1: Antioxidant Capacity of Various Amino Acid Betaxanthins (Related to this compound) Determined by ABTS Assay

| Betaxanthin Derivative | TEAC (ABTS, pH 7.0) |

| Tyrosine-Bx | 3.51 |

| Tryptophan-Bx | 2.50 |

| Leucine-Bx | 0.94 |

| Isoleucine-Bx | 0.94 |

| Alanine-Bx | 0.88 |

| Valine-Bx | 0.87 |

| Glycine-Bx | 0.77 |

| Source: Data extracted from a study on the structure-property relationships of semisynthetic betaxanthins. mdpi.com |

Note: This table presents data for betaxanthins structurally related to this compound to provide context for the potential antioxidant capacity within this compound class. Data for pure this compound is not specified in the cited literature.

The Oxygen Radical Absorbance Capacity (ORAC) assay is another method used to measure the antioxidant capacity of substances in vitro. nih.govresearchgate.net This assay evaluates the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative damage induced by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). researchgate.netcosmobiousa.com The protection is quantified by measuring the area under the fluorescence decay curve (AUC). cosmobiousa.com The results are typically expressed as Trolox equivalents. cosmobiousa.com The ORAC assay is considered biologically relevant because it uses a peroxyl radical, a common reactive oxygen species found in the body. researchgate.net

Specific ORAC studies performed on purified this compound have not been identified in the reviewed literature. However, the ORAC method has been applied to assess the antioxidant capacity of various food products and extracts known to be rich in betalains. researchgate.net A kinetic approach to the ORAC assay can provide more detailed insights by modeling the reaction rates, reflecting an antioxidant's reactivity toward scavenging radicals and its ability to regenerate the fluorescent probe. nih.gov

The antioxidant mechanism of betalains is attributed to their chemical structure. The 1,7-diazaheptamethinium system common to all betaxanthins is believed to stabilize radicals through resonance. mdpi.com Research suggests that the radical-scavenging properties of betalains occur via a proton-coupled electron transfer (PCET) mechanism. researchgate.net In PCET, an electron and a proton are transferred in a single, concerted step from the antioxidant to the radical species. researchgate.net

This mechanism is distinct from stepwise pathways like single electron transfer followed by proton transfer (SET-PT). mdpi.com Studies on various betaxanthins indicate that the presence of ionizable side chains, such as a catechol or an indole (B1671886) group, enhances antioxidant capacity by enabling oxidation at multiple centers, which consistently includes the 1,7-diazaheptamethinium system. mdpi.com The intrinsic antioxidant activity of betaxanthins is associated with the resonance system supported by the two nitrogen atoms, even in the absence of phenolic hydroxyl groups. mdpi.com

Oxygen Radical Absorbance Capacity (ORAC) Studies

Antimicrobial and Antifungal Effects: Mechanistic Investigations in Non-Human Model Systems

Betalains have been shown to possess a broad spectrum of antimicrobial activity. sci-hub.senih.gov Research on betalain-rich extracts from sources like beetroot (Beta vulgaris) and prickly pear (Opuntia spp.) demonstrates inhibitory effects against various bacteria and fungi. encyclopedia.pubresearchgate.net The proposed mechanisms for this activity include the chelation of essential metal cations (like Fe²⁺, Ca²⁺, and Mg²⁺) needed for microbial survival and the disruption of microbial cell membrane structure and permeability, ultimately leading to cell death. mdpi.comsci-hub.seencyclopedia.pub

In vitro studies using culture models have demonstrated the antibacterial potential of betaxanthin-containing extracts. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible microbial growth, is a standard measure of this activity. ekb.egmdpi.com The minimum bactericidal concentration (MBC) is the lowest concentration that results in microbial death. ekb.egbioline.org.br

Extracts from beetroot, which are rich in various betaxanthins, have shown inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For example, studies have reported that these extracts can inhibit the growth of Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.netekb.eg Correlation analyses in some studies have suggested that specific betaxanthins, such as asparagine-Bx and phenylalanine-Bx, may be significantly responsible for the observed antibacterial effects. nih.gov

Table 2: Antibacterial Activity of Betalain-Rich Beetroot (Beta vulgaris) Extracts in Culture Models

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 156.25 | 625.00 | ekb.eg |

| Bacillus subtilis | Gram-positive | 156.25 | 625.00 | ekb.eg |

| Escherichia coli | Gram-negative | 78.125 | 312.50 | ekb.eg |

| Proteus mirabilis | Gram-negative | 125 - 250 | N/A | nih.gov |

| Klebsiella pneumoniae | Gram-negative | 125 - 250 | N/A | nih.gov |

*Note: This table summarizes findings from studies on beetroot extracts. The specific contribution of this compound to these activities is not detailed. MIC/MBC values can vary based on the specific extract and testing methodology. N/A indicates data not available in the cited source. Values represent a range from different extract preparations.

The antifungal properties of betalains have also been investigated, primarily through the use of extracts. These extracts have demonstrated efficacy against various yeasts and molds in culture. sci-hub.se The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are used to quantify this activity. ekb.egnih.gov

Betalain-rich extracts from sources like beetroot and red pitahaya have been reported to inhibit the growth of clinically relevant fungi, including multiple species of Candida. mdpi.comnih.govsemanticscholar.org For instance, beetroot extracts showed good fungicidal effects against most tested fungi, with MIC values ranging from 0.125 to 0.5 mg/mL in one study. nih.gov Another study found that a beetroot extract had an MIC of 156.25 µg/mL and an MFC of 625.00 µg/mL against Candida albicans. ekb.eg Beyond direct growth inhibition, some betalain extracts have also been shown to inhibit biofilm formation in Candida albicans. mdpi.com

Table 3: Antifungal Activity of Betalain-Rich Beetroot (Beta vulgaris) Extracts in Culture Models

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans ATCC 10231 | 156.25 | 625.00 | ekb.eg |

| Candida albicans ATCC 2091 | 125 - 250 | 250 - 500 | nih.gov |

| Candida parapsilosis ATCC 22019 | 125 - 250 | 250 - 500 | nih.gov |

| Candida krusei ATCC 14243 | 125 - 250 | 250 - >500 | nih.gov |

| Aspergillus niger ATCC 10535 | >1000 | >1000 | ekb.eg |

*Note: This table presents data from studies on beetroot extracts, which contain a mixture of betalains. The specific activity of pure this compound is not specified. Values represent a range from different extract preparations.

Cellular Targets and Pathways in Microbial Organisms

This compound, a member of the betaxanthin class of pigments, is recognized for its potential biological activities, including antimicrobial properties. scispace.com While specific, detailed mechanistic studies exclusively on this compound are not extensively documented in publicly available research, the antimicrobial actions of related natural compounds, such as flavonoids and terpenoids, provide a framework for its likely mechanisms. mdpi.com The antimicrobial effects of such plant-derived compounds often involve disruption of microbial integrity and key cellular processes. mdpi.comnih.gov

Potential mechanisms by which this compound may exert antimicrobial effects include:

Disruption of Membrane Integrity : A primary mechanism for many natural antimicrobial agents is the disruption of the microbial cell membrane. mdpi.comlumenlearning.com Lipophilic compounds can interfere with the phospholipid bilayer, increasing permeability. mdpi.comdsagrow.com This leads to the leakage of essential intracellular components, such as ions and ATP, and ultimately results in cell death. mdpi.comlumenlearning.com

Inhibition of Nucleic Acid Synthesis : Some antimicrobial compounds function by inhibiting the synthesis of DNA or RNA. mdpi.comlumenlearning.com This can occur through the inactivation of crucial enzymes like DNA topoisomerase or RNA polymerase, which are essential for bacterial replication and transcription. nih.govnih.gov

Inhibition of Protein Synthesis : The synthesis of proteins is a vital process for microbial survival. Compounds that can block any stage of this pathway, for instance, by targeting the 30S or 50S ribosomal subunits, can effectively halt bacterial growth. mdpi.comlumenlearning.com

Interference with Metabolic Pathways : Antimicrobial agents can act as antimetabolites, blocking the synthesis of essential molecules. lumenlearning.com For example, inhibiting the folic acid synthesis pathway deprives the microbe of the necessary precursors for nucleic acid synthesis. lumenlearning.com

Enzyme Inhibition : The function of critical enzymes, such as those involved in energy production (e.g., ATP synthase) or cell wall maintenance (e.g., autolysins), can be targeted. mdpi.comlumenlearning.comnih.gov By inhibiting these enzymes, the compound can disrupt the microbe's ability to produce energy or maintain its structural integrity. mdpi.comnih.gov

Research on betacyanins, a class of compounds related to betaxanthins, has confirmed their antimicrobial activity, suggesting that this compound likely shares similar modes of action against various microbial pathogens. scispace.com

Modulation of Cellular Pathways in Plant or Microbial Systems

Effects on Stress Response Pathways in Plants

While direct studies on this compound's role in plant stress response are limited, the functions of related secondary metabolites and the general mechanisms of plant stress response offer significant insights. Plants respond to environmental stresses like drought, salinity, and extreme temperatures through complex signaling pathways. nih.govresearchgate.net These responses often involve the production of secondary metabolites and the activation of antioxidant systems to mitigate cellular damage. researchgate.netencyclopedie-environnement.org

Mitochondria are central to the plant's stress response, acting as integrators of various signals. nih.gov During stress, there is often an increase in the production of reactive oxygen species (ROS), which can cause oxidative damage. encyclopedie-environnement.org Plants counteract this by:

Activating Antioxidant Enzymes : Polyamines, for example, have been shown to increase the activity of antioxidant enzymes, enhancing tolerance to oxidative stress. frontiersin.org

Utilizing Alternative Respiratory Pathways : The alternative oxidase (AOX) pathway in mitochondria can help reduce the production of ROS and adjust ATP levels to meet the new energy demands of a stressed cell. encyclopedie-environnement.org

Synthesizing Compatible Solutes : Compounds like proline and glycine (B1666218) betaine (B1666868) accumulate to protect cells from osmotic stress and stabilize proteins and membranes. researchgate.net

Interactions with Enzyme Systems in In Vitro Biochemical Assays

In vitro biochemical assays are crucial for determining the potential of a compound to interact with specific enzymes, often providing a preliminary indication of its biological activity and potential for drug interactions. ich.org Such studies typically measure the concentration of the compound required to inhibit enzyme activity by 50% (IC50) or the inhibition constant (Ki). nih.gov

While specific in vitro enzyme inhibition data for this compound is not widely published, studies on similar compounds and general screening assays provide a basis for understanding its potential interactions. For instance, various angiotensin-II receptor antagonists have been screened for their inhibitory effects on human cytochrome P450 (CYP) enzymes, revealing varying degrees of affinity and inhibition for enzymes like CYP2C9 and CYP3A4. nih.gov Similarly, detailed in vitro studies on the investigational drug soticlestat (B610926) have mapped its metabolism and inhibitory potential against a panel of CYP enzymes, identifying notable inhibition of CYP2C8, CYP2C9, CYP2C19, and CYP3A4. aesnet.org

Given that betalains, including this compound, possess strong antioxidant and radical-scavenging properties, it is highly probable that they would show activity in assays that measure antioxidant enzyme-like activity or inhibition of enzymes involved in oxidative processes. researchgate.netuj.edu.pl The 1,7-diazaheptamethinium scaffold characteristic of betalains is key to these properties. researchgate.net

A hypothetical representation of how data from such assays could be presented is shown below.

Table 1: Hypothetical In Vitro Enzyme Inhibition Profile for this compound This table is for illustrative purposes only and does not represent actual experimental data.

| Enzyme System | Assay Type | Measured Parameter | Result |

|---|---|---|---|

| Cytochrome P450 (CYP2C9) | Inhibition Assay | IC50 | >100 µM |

| Cytochrome P450 (CYP3A4) | Inhibition Assay | IC50 | >100 µM |

| Cyclooxygenase-2 (COX-2) | Inhibition Assay | IC50 | 50 µM |

| Lipoxygenase (LOX) | Inhibition Assay | IC50 | 75 µM |

Comparative Bioactivity Profiling of this compound and its Natural and Synthetic Analogs

This compound is a betaxanthin pigment found in various plants, including Opuntia ficus-indica (prickly pear). ijpsr.comfrontiersin.org Its bioactivity is intrinsically linked to its chemical structure. Comparing its activity with that of its natural and synthetic analogs helps to elucidate structure-activity relationships.

Natural analogs of this compound found in plants include other betaxanthins, which differ in the amino acid or amine moiety conjugated to the betalamic acid core. ijpsr.com For example, Vulgaxanthin I (glutamine-betaxanthin) and Indicaxanthin (B1234583) (proline-betaxanthin) are common natural analogs. ijpsr.com Betacyanins, such as Betanin, represent another class of related betalain pigments. ijpsr.com

The antioxidant capacity is a key bioactivity for comparison. Studies on betalains consistently show that their effectiveness as antioxidants depends on their specific chemical structure. researchgate.net Betacyanins, which are derived from cyclo-DOPA, are noted to be particularly potent antioxidants. researchgate.net However, betaxanthins like this compound also exhibit significant antioxidant potential. researchgate.net

The table below provides a comparative overview of this compound and some of its natural analogs found in plant sources.

Table 2: Comparative Profile of this compound and Related Natural Betalains Data compiled from publicly available sources. uj.edu.plijpsr.com

| Compound | Class | Amino Acid/Amine Moiety | Reported Natural Source (Example) | Known Bioactivity |

|---|---|---|---|---|

| This compound | Betaxanthin | Histidine | Opuntia ficus-indica | Antioxidant |

| Indicaxanthin | Betaxanthin | Proline | Opuntia ficus-indica | Antioxidant |

| Vulgaxanthin I | Betaxanthin | Glutamine | Beta vulgaris, Opuntia ficus-indica | Antioxidant |

| Betanin | Betacyanin | cyclo-DOPA glucoside | Beta vulgaris | Potent Antioxidant, Antimicrobial |

Synthetic analogs could be designed to enhance specific properties, such as stability or targeted bioactivity, by modifying the core structure or the attached amino acid. Research into synthetic analogs of other natural products, like flavonoids, has shown that modifications can lead to enhanced antibacterial activity. mdpi.com A similar approach for this compound could yield analogs with improved antimicrobial or enzyme-inhibitory profiles, although specific comparative studies on synthetic this compound analogs are not prominent in the literature.

Synthetic and Semi Synthetic Approaches to Muscaaurin Vii and Derivatives

Total Synthesis Strategies for the Muscaaurin VII Core Structure

While a complete total synthesis of this compound has not been extensively documented in publicly available literature, the construction of its core structure can be envisioned through established principles of organic synthesis. A theoretical approach allows for the strategic planning of its assembly from simple, commercially available starting materials.

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler precursors. amazonaws.com For this compound, the analysis would identify key bonds that can be disconnected to reveal simpler, synthetically accessible fragments.

A plausible retrosynthetic strategy for this compound would involve a few key disconnections:

C=N Imine Bond Formation: The final step in the biosynthesis of betaxanthins is the condensation of betalamic acid with an amino acid. In a synthetic context, the imine bond within the dihydropyridine (B1217469) ring could be formed in the final step by reacting a betalamic acid equivalent with L-histidine.

Vinyl Linkage: The vinyl group connecting the imidazole (B134444) and dihydropyridine moieties is a logical point for disconnection. This suggests a Wittig-type reaction or a Heck coupling to form the C-C double bond.

Heterocycle Formation: The dihydropyridine and imidazole rings can be disconnected to their respective acyclic precursors. The synthesis of substituted imidazoles and pyridines are well-established processes in organic chemistry.

This analysis leads to a convergent synthesis plan where the histidine-derived portion and the dihydropyridine precursor are synthesized separately and then combined.

Table 1: Potential Key Reaction Methodologies in the Total Synthesis of this compound

| Reaction Type | Description | Purpose in Synthesis |

| Wittig Reaction | The reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to form an alkene. | Formation of the vinyl linkage between the imidazole and dihydropyridine precursors. |

| Heck Coupling | A palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. | An alternative method for forming the key vinyl C-C bond. |

| Hantzsch Dihydropyridine Synthesis | A multi-component reaction to synthesize dihydropyridine derivatives. | Construction of the core dihydropyridine ring system from simpler aldehyde, ketoester, and ammonia (B1221849) sources. |

| Paal-Knorr Imidazole Synthesis | The reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. | Formation of the substituted imidazole ring from an appropriate acyclic precursor. |

| Aldol Condensation | A reaction that forms a carbon-carbon bond by joining two carbonyl compounds. | Could be used to build the carbon skeleton of the precursors required for heterocycle formation. |

This compound possesses two stereocenters, one in the histidine residue and one in the dihydropyridine ring, both with an (S)-configuration. A successful total synthesis must control the stereochemistry at these centers.

Chiral Pool Synthesis: The stereocenter in the histidine portion can be sourced directly from commercially available L-histidine, a strategy known as chiral pool synthesis. This approach avoids a complex asymmetric synthesis step for this part of the molecule.

Asymmetric Catalysis: For the stereocenter on the dihydropyridine ring, several enantioselective methods could be employed. Organocatalysis, using chiral amines or phosphoric acids, has proven effective in the asymmetric synthesis of various heterocyclic compounds, including those with seven-membered rings. researchgate.netrsc.org A rhodium-catalyzed 1,4-addition of a boronic acid to an enone could also establish the chiral center with high enantioselectivity. rsc.org The synthesis could be designed to incorporate a catalytic asymmetric step early on, which would then be carried through the subsequent reaction sequence.

Retrosynthetic Analysis and Key Reaction Methodologies

Semi-Synthetic Routes from Natural Precursors or Betalamic Acid

Semi-synthetic methods, which start from complex molecules isolated from natural sources, are often more efficient than total synthesis for producing natural products and their analogs.

The most common semi-synthetic route to this compound and other betaxanthins involves the use of betalamic acid. researchgate.netresearchgate.net Betalamic acid is the chromophoric precursor to all betalain pigments and can be isolated from natural sources.

The general procedure is as follows:

Isolation of Betacyanins: Betacyanins, such as betanin from red beets (Beta vulgaris) or from cactus fruits like Opuntia dillenii, are extracted and purified. researchgate.netmdpi.com

Hydrolysis to Betalamic Acid: The purified betacyanin is subjected to basic hydrolysis, for example, using ammonia, which cleaves the bond to the cyclo-DOPA glucoside moiety, releasing betalamic acid. mdpi.com

Condensation with an Amino Acid: The resulting betalamic acid solution is then reacted with the desired amino acid. For this compound, this would be L-histidine. The aldehyde group of betalamic acid spontaneously condenses with the primary or secondary amine of the amino acid to form the betaxanthin product. researchgate.net

This condensation can be purely chemical, but chemoenzymatic strategies offer advantages in terms of efficiency and specificity. nih.govbeilstein-journals.org While not explicitly detailed for this compound, enzymes such as hydrolases or transaminases could potentially be used to facilitate the condensation under mild conditions, improving yields and reducing side reactions. uniovi.es Chemoenzymatic approaches combine chemical synthesis steps with enzymatic transformations to leverage the high selectivity of enzymes for challenging steps. nih.govpku.edu.cn

Once isolated, the structure of this compound offers several functional groups that are amenable to chemical modification. These modifications can be used to create novel derivatives with altered physical, chemical, or biological properties. mdpi.comresearchgate.net

Potential sites for modification include:

Amino Group: The primary amino group of the histidine residue can be acylated or alkylated.

Imidazole Ring: The imidazole ring can undergo electrophilic substitution, although this might require careful control of reaction conditions to avoid side reactions elsewhere in the molecule.

These modifications can enhance properties such as stability, solubility, or bioavailability, which is a common strategy in the development of therapeutic peptides and other natural product-based drugs. mdpi.com

Enzymatic and Chemoenzymatic Transformations

Development of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. drugdesign.org By systematically modifying a lead compound and assessing the biological activity of the resulting analogs, researchers can identify the key structural features (pharmacophore) responsible for its effects. researchgate.netnih.gov

For this compound, the semi-synthetic route from betalamic acid provides a straightforward method for generating a wide range of analogs for SAR studies. By condensing betalamic acid with various natural and unnatural amino acids or other amine-containing molecules, a library of betaxanthins can be created. researchgate.netresearchgate.net

Table 2: Examples of this compound Analogs (Betaxanthins) for SAR Studies

| Betaxanthin Name | Precursor Amino Acid/Amine | Reference |

| Indicaxanthin (B1234583) | L-Proline | researchgate.net |

| Vulgaxanthin I | L-Glutamine | ppm.edu.pl |

| Dopaxanthin | L-DOPA | researchgate.net |

| Portulacaxanthin II | L-Tyrosine | N/A |

| Muscaaurin I | L-Glutamic acid | N/A |

| Muscaaurin II | Stizolobic acid | N/A |

| Alanine-Bx | L-Alanine | mdpi.com |

| Phenylalanine-Bx | L-Phenylalanine | mdpi.com |

| Tryptophan-Bx | L-Tryptophan | researchgate.net |

By comparing the biological activities of these analogs to that of this compound, researchers can determine the importance of the histidine side chain for a particular effect. For example, one could investigate whether the size, charge, or aromaticity of the amino acid side chain influences the antioxidant capacity or other biological properties of the resulting betaxanthin. This information is critical for designing new compounds with potentially enhanced or more specific activities.

Design and Synthesis of Structural Variants

The primary strategy for creating structural variants of this compound revolves around the semi-synthesis of novel betaxanthins. This approach leverages betalamic acid as a key starting material, which is condensed with various amino compounds to yield new derivatives. mdpi.comum.es

Semi-Synthesis from Natural Precursors: A common and effective method for obtaining the necessary betalamic acid (BA) is through the hydrolysis of betacyanins, such as betanin, which are abundant in natural sources like red beet (Beta vulgaris) and the fruits of Opuntia dillenii (a species of prickly pear). mdpi.comnih.gov The hydrolysis is typically carried out under basic conditions (e.g., pH 11.3-11.4), which cleaves the bond between betalamic acid and the cyclo-Dopa moiety in betanin. um.esnih.gov

Once the betalamic acid is obtained, it can be condensed with a selected amino acid or amine. To favor the formation of the desired betaxanthin, an excess of the chosen amino acid is often used in an in situ reaction. This shifts the reaction equilibrium towards the formation of the new betaxanthin product. mdpi.com The condensation is a spontaneous reaction that proceeds via the formation of a Schiff base between the aldehyde group of betalamic acid and the primary or secondary amino group of the condensing molecule. researchgate.netnih.gov

Using this methodology, researchers have successfully synthesized a variety of betaxanthin derivatives by reacting betalamic acid with different L-amino acids. This process demonstrates the feasibility of creating a library of this compound analogs by replacing its native histidine moiety with other proteinogenic or non-proteinogenic amino acids.

Biotechnological Production: Advancements in biotechnology have opened new avenues for producing betalain precursors. Microbial factories, particularly engineered E. coli, have been developed to produce betalamic acid. These systems utilize enzymes like L-DOPA 4,5-dioxygenase to convert substrates such as L-DOPA into betalamic acid. researchgate.net This biotechnological platform allows for the generation of not only natural betalamic acid but also novel derivatives. For instance, by feeding the system α-methyl-DOPA, researchers have produced 6-methyl-betalamic acid, a new precursor that can be condensed with various amines and amino acids to create a novel family of methylated betalains (B12646263). researchgate.net

A summary of amino acids used to create structural variants of betaxanthins via semi-synthesis is presented below.

Table 1: Examples of Synthesized Betaxanthin Derivatives via Condensation with Betalamic Acid

| Condensing Amino Acid | Resulting Betaxanthin Derivative | Reference |

|---|---|---|

| L-Proline | Proline-betaxanthin (Pro-BX) | mdpi.com |

| L-Alanine | Alanine-betaxanthin (Ala-BX) | mdpi.com |

| L-Leucine | Leucine-betaxanthin (Leu-BX) | mdpi.com |

| L-Phenylalanine | Phenylalanine-betaxanthin (Phe-BX) | mdpi.com |

| Lysine | Lysine-betaxanthin | um.es |

Exploration of Substituent Effects on Biological Properties

A primary motivation for synthesizing derivatives of natural compounds like this compound is to investigate their structure-activity relationships (SAR). researchgate.netalliedacademies.org By systematically altering the "substituent"—in this case, the amino acid moiety attached to the betalamic acid core—researchers can assess how these changes impact biological activities such as antioxidant capacity.

Antioxidant Activity: Studies on semi-synthesized betaxanthins have shown that the nature of the amino acid substituent has a discernible effect on antioxidant potential. In a comparative study, the free radical scavenging activity of four different betaxanthins was evaluated using TEAC (Trolox Equivalent Antioxidant Capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. mdpi.com The results indicated that L-Alanine-betaxanthin (ʟ−AlaBX) and L-Leucine-betaxanthin (ʟ−LeuBX) exhibited significantly higher antioxidant activity compared to others in the set. mdpi.com Conversely, L-Proline-betaxanthin (ʟ−ProBX) was found to be the most resistant to hydrolysis, indicating greater color stability, particularly at a pH of 6. mdpi.com

These findings suggest that the side chain of the amino acid plays a crucial role. The aliphatic side chains of alanine (B10760859) and leucine (B10760876) may contribute more effectively to radical scavenging mechanisms compared to the cyclic structure of proline or the aromatic group of phenylalanine in that specific study. mdpi.com Furthermore, research into a novel family of methylated betalains, derived from 6-methyl-betalamic acid, demonstrated their effectiveness against peroxyl radicals, with one of the most complex derivatives, indoline-6-methyl-betacyanin, being identified as the most potent antioxidant in the series. researchgate.net This highlights that modifications to both the betalamic acid core and the condensing amine can be used to tune the biological properties.

The relationship between the substituent and the observed antioxidant effect in a series of semi-synthesized betaxanthins is detailed in the table below.

Table 2: Effect of Amino Acid Substituent on Antioxidant Activity of Betaxanthins

| Betaxanthin Derivative (Substituent) | Observed Biological Property/Activity | Reference |

|---|---|---|

| Alanine-betaxanthin (Ala-BX) | Significantly higher antioxidant activity (TEAC & DPPH assays) | mdpi.com |

| Leucine-betaxanthin (Leu-BX) | Significantly higher antioxidant activity (TEAC & DPPH assays) | mdpi.com |

| Proline-betaxanthin (Pro-BX) | Most resistant to hydrolysis and color change | mdpi.com |

| Indoline-6-methyl-betacyanin | Identified as the most potent antioxidant (ORAC assay) in its tested series | researchgate.net |

These studies collectively demonstrate that the synthetic and semi-synthetic modification of the betaxanthin scaffold is a viable and promising strategy for generating novel compounds with tailored biological activities. By exploring a diverse range of amino acid and amine "substituents," it is possible to modulate properties like antioxidant capacity and stability, providing a foundation for the future development of functional molecules based on the this compound template.

Advanced Analytical Methodologies for Detection, Identification, and Quantification in Complex Biological and Environmental Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures. For a polar and non-volatile compound like Muscaaurin VII, liquid chromatography is the method of choice, offering versatile separation mechanisms tailored to the analyte's physicochemical properties.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used technique for the analysis of pigments like betaxanthins, including this compound. scispace.com The separation is typically achieved using reversed-phase columns, where a polar mobile phase is used to elute compounds from a non-polar stationary phase. The DAD acquires absorbance spectra for each point in the chromatogram, which is particularly useful for identifying betaxanthins as they exhibit a characteristic absorption maximum around 470 nm. ppm.edu.pl

The identity of a peak can be tentatively confirmed by comparing its retention time and UV-Vis spectrum with those of an authentic standard. ifrafragrance.org Quantification is performed by creating a calibration curve from standard solutions of known concentrations. researchgate.net The specificity of the HPLC-DAD method relies on achieving good chromatographic separation from other co-eluting compounds. chemisgroup.us

| Parameter | Typical Conditions for Betaxanthin Analysis |

| Column | Reversed-phase C18 (e.g., 150 x 2.1 mm, 3 µm) ifrafragrance.org |

| Mobile Phase | Gradient elution using a mixture of an aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.netchemisgroup.us |

| Flow Rate | 0.2 - 1.0 mL/min ifrafragrance.org |

| Column Temperature | Maintained at a constant temperature, e.g., 30°C, to ensure reproducible retention times. ifrafragrance.org |

| Detection | Diode Array Detector (DAD) monitoring at the maximum absorption wavelength for betaxanthins (~470 nm). ppm.edu.pl Spectral data is collected over a wider range (e.g., 200-600 nm) for peak purity assessment. chemisgroup.us |

| Injection Volume | 5 - 20 µL ifrafragrance.org |

This table presents a generalized set of parameters. Specific conditions must be optimized for each individual application.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. It utilizes columns packed with sub-2 µm particles, which operate at much higher pressures (up to 15,000 PSI). skyepharma.com This technology offers several key advantages for the analysis of complex samples containing this compound.

The primary benefits of UHPLC are a dramatic increase in resolution and a significant reduction in analysis time. skyepharma.comhplc.eu The enhanced resolution allows for the separation of closely related isomers and other structurally similar betaxanthins that might co-elute in a standard HPLC run. Furthermore, the analysis time can be decreased by a factor of 7 or more, which substantially increases sample throughput, a critical factor in large-scale screening or metabolomics studies. hplc.eu The trade-off is the requirement for more advanced instrumentation and meticulous sample preparation, as the smaller particle sizes are less tolerant of particulates. skyepharma.com

The goal of preparative chromatography is not analysis, but isolation. rssl.com To accurately identify and quantify this compound using techniques like HPLC or LC-MS, a pure reference standard is essential. Preparative HPLC is a powerful tool for purifying milligrams to grams of a target compound from a crude extract. nih.gov

The principle involves intentionally overloading a larger-scale chromatographic column to maximize throughput while still achieving the necessary separation between the peak of interest and impurities. rssl.com Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed, often through gentle methods like freeze-drying, to yield the purified compound. rssl.com This isolated material is then used to confirm structural identity (e.g., via NMR) and to prepare calibration standards for quantitative analysis in subsequent studies. lcms.cz The combined use of different chromatographic techniques, such as medium-pressure liquid chromatography (MPLC) followed by preparative HPLC, can be an effective strategy for purifying compounds from highly complex natural product extracts. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Hyphenated Mass Spectrometric Techniques

Hyphenating liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of LC with the high sensitivity and specificity of MS detection. This synergy is particularly valuable for analyzing trace-level compounds in complex biological and environmental matrices. ekb.eg

LC-MS is a cornerstone technique for the analysis of this compound. scispace.com After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₁₅H₁₆N₄O₆), analysis in positive ion mode would detect the protonated molecule [M+H]⁺ at an m/z of approximately 349.1. nih.gov

For even greater selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, the precursor ion (e.g., m/z 349.1) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. ca.gov This process, known as Multiple Reaction Monitoring (MRM), is highly specific because the transition from a particular precursor ion to a specific product ion is a unique characteristic of the analyte. This allows for accurate quantification even at very low concentrations and in the presence of a complex matrix. americanpharmaceuticalreview.comnih.gov

| Parameter | This compound | Source |

| Molecular Formula | C₁₅H₁₆N₄O₆ | nih.gov |

| Monoisotopic Mass | 348.1070 g/mol | nih.gov |

| Ionization Mode | ESI Positive | nih.gov |

| Precursor Ion [M+H]⁺ | m/z 349 | nih.gov |

| MS/MS Fragments | Fragmentation of the precursor ion yields specific product ions used for confirmation and quantification. A major fragment observed is m/z 305, corresponding to the loss of CO₂ (44 Da). | nih.gov |

This table summarizes key mass spectrometric data for the targeted analysis of this compound.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide mass measurements with extremely high accuracy (typically <5 ppm error). axispharm.com This capability is transformative for suspect screening and non-targeted analysis, where the goal is to identify a wide range of compounds without necessarily having reference standards for all of them. eurofinsus.com

In a suspect screening workflow, a database of potential compounds, including this compound and other betalains (B12646263), is created. The LC-HRMS data is then searched for ions with the exact mass corresponding to the compounds in the database. eurofinsus.com The high mass accuracy allows for the confident determination of the elemental formula of an unknown peak, greatly aiding its identification. nih.gov For non-targeted analysis, LC-HRMS is used to profile all detectable compounds in a sample to find differences between groups (e.g., in metabolomics studies) or to identify completely unknown substances, such as contaminants or degradation products. chromatographyonline.comfrontiersin.orgwur.nl This approach is invaluable for comprehensively characterizing the chemical composition of complex matrices and for discovering novel compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.orgnist.gov For non-volatile compounds like this compound, a chemical derivatization step is necessary to convert them into volatile derivatives suitable for GC-MS analysis. This process involves chemically modifying the analyte to increase its volatility.

While direct GC-MS analysis of this compound is not common due to its non-volatile nature, derivatization techniques can be employed. The high temperatures used in the GC-MS injection port (around 300°C) can cause thermal degradation of underivatized molecules. wikipedia.org Therefore, converting this compound to a more stable and volatile compound is a critical prerequisite for successful GC-MS analysis.

Sample Preparation and Extraction Strategies

The effective extraction of this compound from complex biological and environmental matrices is a critical step prior to analysis. The choice of extraction method depends on the nature of the sample matrix and the physicochemical properties of the analyte.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental extraction technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous and an organic solvent. instructables.comscioninstruments.comscribd.comcelignis.com The efficiency of LLE is governed by the partition coefficient of the analyte, which can be influenced by adjusting the pH of the aqueous phase. scioninstruments.com For instance, to extract an acidic compound, the pH of the aqueous sample is typically adjusted to be two units below its pKa. scioninstruments.com This technique is advantageous due to its simplicity and scalability. celignis.com